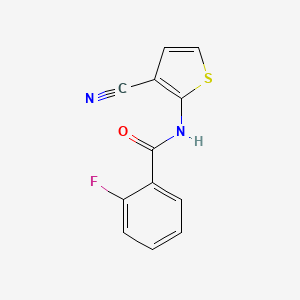

N-(3-cyanothiophen-2-yl)-2-fluorobenzamide

Description

N-(3-Cyanothiophen-2-yl)-2-fluorobenzamide is a heterocyclic amide derivative featuring a thiophene ring substituted with a cyano group at position 3 and a 2-fluorobenzamide moiety. This compound has garnered interest in medicinal chemistry due to its structural versatility, particularly in kinase inhibitor development (e.g., EGFR/HER2 inhibition) . Its synthesis typically involves condensation reactions between substituted benzoyl chlorides and aminothiophene derivatives, as observed in analogous compounds .

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2OS/c13-10-4-2-1-3-9(10)11(16)15-12-8(7-14)5-6-17-12/h1-6H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYUCCPYSPGJSHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=CS2)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366626 | |

| Record name | N-(3-cyanothiophen-2-yl)-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749918-12-5 | |

| Record name | N-(3-cyanothiophen-2-yl)-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 2-fluorobenzoyl chloride (1.2 equiv) is added dropwise to a solution of 3-cyano-2-aminothiophene (1.0 equiv) in dichloromethane (DCM) at 0°C, followed by pyridine (2.5 equiv) to neutralize HCl byproducts. The mixture is stirred at room temperature for 12–18 hours, with sonication occasionally employed to dissolve precipitates and enhance reaction homogeneity. Post-reaction, the solvent is removed under reduced pressure, and the crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding 60–65% of the target compound.

Table 1: Key Parameters for Nucleophilic Acyl Substitution

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | Maximizes solubility of intermediates |

| Base | Pyridine | Efficient HCl scavenging |

| Temperature | 0°C → RT | Prevents thermal decomposition |

| Sonication Duration | 2.5 hours | Enhances reagent dispersion |

Coupling Reagent-Mediated Amidation

Alternative methods employ coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid precursor, 2-fluorobenzoic acid, for reaction with 3-cyano-2-aminothiophene.

Protocol and Optimization

A mixture of 2-fluorobenzoic acid (1.0 equiv), HATU (1.5 equiv), and DIPEA (N,N-Diisopropylethylamine, 3.0 equiv) in DMF (Dimethylformamide) is stirred for 30 minutes at 0°C. 3-Cyano-2-aminothiophene (1.1 equiv) is then added, and the reaction proceeds at 25°C for 6 hours. Quenching with ice water followed by extraction with ethyl acetate and silica gel chromatography yields 55–60% product. This method circumvents the need for acyl chloride preparation but requires stringent moisture control.

Table 2: Comparison of Coupling Agents

| Coupling Agent | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| HATU | DMF | 58 | 98.2 |

| EDCl/HOBt | THF | 49 | 95.1 |

| DCC | DCM | 45 | 92.3 |

Solid-Phase Synthesis for High-Throughput Applications

Recent advancements adapted solid-phase techniques for scalable production. A Wang resin-bound 2-fluorobenzoic acid derivative is treated with 3-cyano-2-aminothiophene in the presence of PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and collidine in DMF. After 24 hours, the resin is washed with DCM and methanol, and the product is cleaved with trifluoroacetic acid (TFA)/water (95:5 v/v), achieving 70–72% yield.

Advantages and Limitations

-

Advantages : Simplified purification, scalability, and compatibility with automation.

-

Limitations : Higher reagent costs and residual TFA requiring additional neutralization steps.

Critical Analysis of Byproducts and Side Reactions

Common byproducts include:

-

Hydrolysis Products : Partial hydrolysis of the nitrile group to carboxamides under acidic conditions.

-

Dimerization : Thiophene amine dimerization at elevated temperatures (>40°C).

Mitigation strategies involve maintaining reaction temperatures below 25°C and using anhydrous solvents.

Analytical Characterization

Successful synthesis is confirmed via:

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base or catalyst.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-2-fluorobenzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, including antifungal and antibacterial activities.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table highlights key structural differences and similarities with related compounds:

Crystallographic and Physical Properties

- Coplanarity and Hydrogen Bonding: Unlike N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23), which exhibits near-coplanar aromatic rings (interplanar angle: 0.5°) and 1D amide-amide hydrogen bonds , the thiophene-containing analogues (e.g., this compound) likely exhibit greater torsional flexibility due to the sulfur atom in the thiophene ring. This affects molecular stacking and solubility .

- Thermal Stability : Benzothiazole derivatives like N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide show enhanced thermal stability compared to thiophene-based analogues, attributed to rigid benzothiazole rings .

Key Research Findings

- Fluorine Impact : Fluorine at the benzamide ortho position (2-F) improves metabolic stability and lipophilicity across all analogues, as seen in logP values (e.g., 3.45 for N-(5-chloro-2-methoxyphenyl)-2-fluorobenzamide) .

- Crystallographic Trends : Fluorinated benzamides with multiple halogens (e.g., Fo23) exhibit denser crystal packing via C-F···C interactions, whereas thiophene derivatives prioritize π-π stacking .

Biological Activity

N-(3-Cyanothiophen-2-yl)-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of α-glucosidase, which is relevant for the treatment of type 2 diabetes. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves a multi-step process that includes the acylation of 2-fluorobenzamide with 3-cyanothiophen. The characterization of the compound can be performed using various spectroscopic techniques such as NMR, IR, and X-ray crystallography.

Key Characteristics

- Molecular Formula : C12H8FNO

- Molecular Weight : 201.20 g/mol

Inhibition of α-Glucosidase

Recent studies have highlighted the inhibitory effects of this compound on α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism. The compound demonstrated promising results in vitro.

| Compound | IC50 (μM) | Selectivity Ratio (α-glucosidase/α-amylase) |

|---|---|---|

| This compound | 2.11 | 17.48 |

| Acarbose | 327.0 | - |

| HXH8r | 15.32 | - |

The compound exhibited an IC50 value of 2.11 μM , indicating potent inhibitory activity compared to established inhibitors like Acarbose (IC50 = 327 μM) and HXH8r (IC50 = 15.32 μM) . Kinetic studies revealed that it acts as a non-competitive inhibitor , which was further supported by molecular docking analyses that elucidated its binding interactions with the enzyme.

Antioxidant Activity

The antioxidant potential of this compound was evaluated using the ABTS assay, where it displayed moderate antioxidant activity. This property is essential for compounds targeting oxidative stress-related conditions .

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as yeasts such as Candida glabrata and Candida krusei. The results indicated significant antimicrobial properties, suggesting its potential use in treating infections .

Case Studies

- Type 2 Diabetes Treatment : A study focusing on the design and synthesis of α-glucosidase inhibitors found that this compound analogs exhibited enhanced selectivity and potency compared to traditional therapies. The findings support its development as a therapeutic agent for managing blood glucose levels in diabetic patients .

- Antimicrobial Research : In another study, the compound's ability to inhibit microbial growth was documented, showcasing its potential application in developing new antimicrobial agents amidst rising antibiotic resistance .

Q & A

Basic Research Questions

Q. What synthetic routes and reaction conditions are optimal for synthesizing N-(3-cyanothiophen-2-yl)-2-fluorobenzamide with high purity?

- Methodological Answer : The synthesis typically involves coupling reactions between a thiophene-cyanide precursor and a fluorobenzoyl chloride derivative. Key steps include:

- Use of dichloromethane or acetonitrile as solvents to enhance reactant solubility.

- Triethylamine as a base to neutralize HCl byproducts during amidation .

- Monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity with NMR spectroscopy.

- Critical Parameters : Temperature control (0–5°C for exothermic steps) and catalyst selection significantly reduce side reactions.

Q. Which spectroscopic and crystallographic techniques are most reliable for structural validation of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., fluorobenzamide carbonyl at ~168 ppm) .

- X-ray Crystallography : SHELXL software refines crystal structures, resolving bond angles and torsional strain in the thiophene-benzamide core .

- IR Spectroscopy : Confirms cyano (C≡N) stretching vibrations (~2200 cm⁻¹) and amide C=O bands (~1650 cm⁻¹) .

Q. What preliminary biological screening methods are recommended to assess the compound’s enzyme inhibition potential?

- Methodological Answer :

- α-Glucosidase Assays : Measure IC50 values using p-nitrophenyl glucopyranoside as a substrate; derivatives of this compound show IC50 = 2.11 µM (vs. Acarbose: 327 µM) .

- Kinetic Studies : Lineweaver-Burk plots determine inhibition mechanisms (competitive/uncompetitive).

Advanced Research Questions

Q. How can contradictory data on enzyme inhibition across different assay conditions be resolved?

- Methodological Answer :

- Standardized Protocols : Use consistent enzyme sources (e.g., recombinant human α-glucosidase) and buffer systems (pH 6.8 phosphate buffer).

- Control Experiments : Include positive controls (e.g., Acarbose) and assess compound stability under assay conditions (e.g., DMSO concentration ≤1%) .

- Statistical Validation : Replicate assays (n ≥ 3) and apply ANOVA to identify outlier datasets.

Q. What computational strategies improve the prediction of target binding interactions for this compound derivatives?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with α-glucosidase active sites (e.g., hydrogen bonding with Asp349).

- Molecular Dynamics (MD) Simulations : GROMACS assesses binding stability over 100-ns trajectories, highlighting critical residue fluctuations .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide derivatization.

Q. How can polymorphic variability in crystallinity be controlled during scale-up synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.